molecular formula C19H29N3O2 B4837829 N-[2-(4-morpholinyl)ethyl]-4-(1-piperidinylmethyl)benzamide

N-[2-(4-morpholinyl)ethyl]-4-(1-piperidinylmethyl)benzamide

Katalognummer B4837829
Molekulargewicht: 331.5 g/mol
InChI-Schlüssel: APIMZWKPDQBGHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-morpholinyl)ethyl]-4-(1-piperidinylmethyl)benzamide, also known as NMPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NMPB is a selective antagonist of the G protein-coupled receptor 35 (GPR35), which is involved in various physiological processes, including immune response, inflammation, and pain perception.

Wirkmechanismus

N-[2-(4-morpholinyl)ethyl]-4-(1-piperidinylmethyl)benzamide acts as a selective antagonist of GPR35, which is a G protein-coupled receptor that is widely expressed in various tissues, including the immune system, gastrointestinal tract, and central nervous system. GPR35 activation has been linked to various physiological processes, including immune response, inflammation, and pain perception. N-[2-(4-morpholinyl)ethyl]-4-(1-piperidinylmethyl)benzamide binding to GPR35 inhibits its activation, leading to downstream effects, including reduced inflammation and pain perception.
Biochemical and Physiological Effects
N-[2-(4-morpholinyl)ethyl]-4-(1-piperidinylmethyl)benzamide has been shown to have various biochemical and physiological effects in animal models. In cancer research, N-[2-(4-morpholinyl)ethyl]-4-(1-piperidinylmethyl)benzamide has been shown to inhibit the expression of various cancer-promoting genes, induce apoptosis, and reduce tumor size. In inflammatory bowel disease, N-[2-(4-morpholinyl)ethyl]-4-(1-piperidinylmethyl)benzamide has been shown to reduce inflammation and improve intestinal barrier function. In neuropathic pain, N-[2-(4-morpholinyl)ethyl]-4-(1-piperidinylmethyl)benzamide has been shown to reduce pain perception and improve motor function.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N-[2-(4-morpholinyl)ethyl]-4-(1-piperidinylmethyl)benzamide is its selectivity for GPR35, which allows for targeted inhibition of downstream effects. Additionally, N-[2-(4-morpholinyl)ethyl]-4-(1-piperidinylmethyl)benzamide has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for therapeutic development. However, one of the limitations of N-[2-(4-morpholinyl)ethyl]-4-(1-piperidinylmethyl)benzamide is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for research on N-[2-(4-morpholinyl)ethyl]-4-(1-piperidinylmethyl)benzamide. One area of interest is the development of N-[2-(4-morpholinyl)ethyl]-4-(1-piperidinylmethyl)benzamide analogs with improved pharmacokinetic properties and solubility. Another area of interest is the investigation of N-[2-(4-morpholinyl)ethyl]-4-(1-piperidinylmethyl)benzamide in combination with other therapies for cancer, inflammatory bowel disease, and neuropathic pain. Additionally, further research is needed to elucidate the precise mechanisms of action of N-[2-(4-morpholinyl)ethyl]-4-(1-piperidinylmethyl)benzamide and its downstream effects in various physiological processes.

Wissenschaftliche Forschungsanwendungen

N-[2-(4-morpholinyl)ethyl]-4-(1-piperidinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory bowel disease, and neuropathic pain. In cancer research, N-[2-(4-morpholinyl)ethyl]-4-(1-piperidinylmethyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor size in animal models. In inflammatory bowel disease, N-[2-(4-morpholinyl)ethyl]-4-(1-piperidinylmethyl)benzamide has been shown to reduce inflammation and improve intestinal barrier function. In neuropathic pain, N-[2-(4-morpholinyl)ethyl]-4-(1-piperidinylmethyl)benzamide has been shown to reduce pain perception and improve motor function.

Eigenschaften

IUPAC Name

N-(2-morpholin-4-ylethyl)-4-(piperidin-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c23-19(20-8-11-21-12-14-24-15-13-21)18-6-4-17(5-7-18)16-22-9-2-1-3-10-22/h4-7H,1-3,8-16H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIMZWKPDQBGHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-morpholinyl)ethyl]-4-(1-piperidinylmethyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-[2-(4-morpholinyl)ethyl]-4-(1-piperidinylmethyl)benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[2-(4-morpholinyl)ethyl]-4-(1-piperidinylmethyl)benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[2-(4-morpholinyl)ethyl]-4-(1-piperidinylmethyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-[2-(4-morpholinyl)ethyl]-4-(1-piperidinylmethyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-[2-(4-morpholinyl)ethyl]-4-(1-piperidinylmethyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.